REACTION_CXSMILES
|
[C:1]1([C:7]2[N:8]=[N:9][NH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH3:14]I>>[CH3:14][N:9]1[N:10]=[N:11][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8]1 |f:1.2|
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=NNN1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed at 55° C. for 2 hours
|
Duration
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2 h
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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DISSOLUTION
|
Details
|
the residue was dissolved in benzene
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Type
|
WASH
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Details
|
The benzene layer was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(N=N1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |